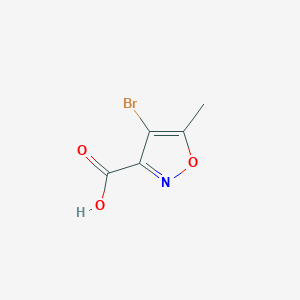

4-Bromo-5-methylisoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXIVXIIHHPVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for a plausible synthetic pathway to 4-bromo-5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of a bromine atom at the C4 position offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies.

The proposed synthesis is a two-stage process. The first stage focuses on the construction of the 5-methylisoxazole-3-carboxylic acid core through a classical cyclocondensation reaction. The second stage details the regioselective bromination of this intermediate at the C4 position to yield the final target molecule. This guide emphasizes the rationale behind the chosen synthetic strategy and provides detailed, step-by-step experimental procedures.

I. Strategic Overview of the Synthesis Pathway

The synthesis of this compound is strategically divided into two key stages, commencing with readily available starting materials.

Stage 1: Synthesis of the Isoxazole Core

The initial focus is the construction of the foundational 5-methylisoxazole-3-carboxylic acid. This is achieved through a well-established cyclocondensation reaction involving a 1,3-dicarbonyl compound and hydroxylamine, followed by hydrolysis.

Stage 2: Regioselective Bromination

The second stage involves the introduction of a bromine atom at the C4 position of the isoxazole ring. This is accomplished via electrophilic substitution, a reaction that requires careful control to achieve the desired regioselectivity.

Diagram of the Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

II. Stage 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

The synthesis of the isoxazole core is a critical first step. The chosen pathway involves the formation of an ethyl ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

The isoxazole ring is constructed via a cyclocondensation reaction between ethyl 2,4-dioxovalerate and hydroxylamine hydrochloride.[1] This reaction is a classic and reliable method for the formation of isoxazoles from 1,3-dicarbonyl compounds.[2]

Diagram of the Cyclocondensation Reaction

Caption: Cyclocondensation to form the ethyl ester intermediate.

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2,4-dioxovalerate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium bicarbonate (1.03 eq) in ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for approximately 2.5 hours.

-

Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The resulting residue contains the desired ethyl 5-methylisoxazole-3-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Part 2: Hydrolysis of Ethyl 5-methylisoxazole-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.[3]

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxylic acid

-

Reaction Setup: Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Execution: Add an aqueous solution of lithium hydroxide (LiOH) to the mixture. Heat the reaction to reflux for approximately 20 minutes.

-

Work-up: Cool the reaction mixture to room temperature and acidify with a saturated solution of citric acid to a pH of approximately 3.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | 155.15 | 70-80% | Liquid |

| 5-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 127.10 | >90% | Solid |

III. Stage 2: Regioselective Bromination of 5-Methylisoxazole-3-carboxylic acid

The isoxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging.[4] However, the C4 position can be susceptible to functionalization. For the bromination of the isoxazole ring at the C4 position, N-Bromosuccinimide (NBS) is a suitable reagent.[5][6] NBS is a convenient source of electrophilic bromine and is widely used for the bromination of various organic compounds, including heterocyclic systems.[7][8]

Diagram of the Bromination Reaction

Sources

- 1. prepchem.com [prepchem.com]

- 2. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

physicochemical properties of 4-Bromo-5-methylisoxazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Abstract

This compound is a substituted heterocyclic compound of significant interest to medicinal chemists and drug development professionals. As a functionalized isoxazole, it serves as a versatile building block in the synthesis of novel therapeutic agents, where its physicochemical properties directly influence molecular interactions, bioavailability, and formulation characteristics.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Rather than merely listing data, this document focuses on the underlying scientific principles and provides detailed, field-proven experimental protocols for their determination. It is structured to serve as a practical reference for researchers, offering insights into the causal relationships between molecular structure and physical behavior, thereby enabling more informed decisions in a laboratory setting.

Molecular Identity and Computed Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous molecular identity. This compound is defined by a five-membered isoxazole ring substituted with a carboxylic acid, a bromine atom, and a methyl group.

Chemical Structure

The structural arrangement of the functional groups on the isoxazole core is critical to the molecule's reactivity and physical properties. The electron-withdrawing nature of the bromine atom and the isoxazole ring itself significantly influences the acidity of the carboxylic acid group.

Caption: 2D Structure of this compound.

Key Identifiers and Computed Data

For precise documentation and database retrieval, standardized chemical identifiers are used. The following table summarizes these identifiers along with key properties computed from the molecular structure.[4]

| Property | Value | Source |

| CAS Number | 1782510-46-6 | Guidechem[4] |

| Molecular Formula | C₅H₄BrNO₃ | Guidechem[4] |

| Molecular Weight | 205.995 g/mol | Guidechem[4] |

| Canonical SMILES | CC1=C(Br)ON=C1C(O)=O | Guidechem[4] |

| InChI Key | WMEBBWLQFUSNJQ-UHFFFAOYSA-N | Guidechem[4] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[5] |

Core Physicochemical Characterization: Principles and Experimental Determination

Direct experimental data for this compound is not extensively published. Therefore, this section emphasizes the robust and validated methodologies required to determine these properties accurately in a research setting.

Melting Point Analysis

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. It is a fundamental physical property used to assess purity and for identification.[6] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.

Experimental Protocol: Capillary Melting Point Determination This method is the most common technique for determining the melting point of a powdered solid.[8]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Grinding the crystals in a mortar and pestle may be necessary.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.[6]

-

Sample Compaction: Compact the sample at the bottom (sealed end) of the capillary tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).

-

Rapid Determination (Optional but Recommended): First, heat the sample rapidly (10-20°C per minute) to find an approximate melting range. This saves time during the precise measurement.[7][9]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Principle: Solubility is governed by the principle of "like dissolves like." The solubility of this compound is dictated by a balance between its polar carboxylic acid group and its less polar bromo-methyl-isoxazole core. Its solubility in aqueous solutions is highly pH-dependent; it is expected to be poorly soluble in water and acidic solutions but soluble in basic solutions due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.[10][11]

Experimental Protocol: Qualitative Solubility Classification This systematic approach classifies a compound based on its solubility in a series of solvents, providing strong indications of its functional groups.[10][12]

-

Setup: For each test, add ~25 mg of the compound to a small test tube containing 0.75 mL of the solvent. Shake vigorously.

-

Water (H₂O): Test solubility in water. If soluble, check the solution's pH with litmus or pH paper. An acidic pH (≤4) confirms the presence of an acid.[13]

-

5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group, such as a carboxylic acid or a phenol.[14]

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% NaHCO₃. NaHCO₃ is a weaker base than NaOH. Solubility with effervescence (CO₂ release) is a strong indication of a carboxylic acid, which is a sufficiently strong acid to react.[10]

-

5% Hydrochloric Acid (HCl): If insoluble in water and base, test in 5% HCl. Solubility indicates a basic functional group (e.g., an amine). This compound is expected to be insoluble.

-

Concentrated Sulfuric Acid (H₂SO₄): If insoluble in all the above, test in cold, concentrated H₂SO₄. Solubility (often with a color change) indicates the presence of a neutral compound containing heteroatoms (like oxygen or nitrogen) or unsaturation.[10]

Caption: Qualitative Solubility Testing Flowchart.

Acidity and pKa Determination

Principle: The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of the strength of an acid in solution. For this molecule, the pKa is the pH at which the protonated carboxylic acid (R-COOH) and the deprotonated carboxylate anion (R-COO⁻) are present in equal concentrations. This is described by the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).[15] The pKa value is critical for predicting a drug's behavior in physiological environments and for formulation development. The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effects of both the electronegative bromine atom and the isoxazole ring.

Experimental Protocol: Potentiometric Titration This is the gold-standard method for pKa determination, involving the gradual neutralization of the acid with a strong base while monitoring the solution's pH.[15]

-

Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).

-

Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) and place the electrode in the sample solution.

-

Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Collect more data points near the equivalence point where the pH changes most rapidly.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by plotting the first derivative (ΔpH/ΔV vs. V).

-

The volume at the half-equivalence point is V_half-eq = V_eq / 2.

-

The pKa is the pH of the solution at this half-equivalence point.[15]

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic and Structural Characterization

While physicochemical properties describe bulk behavior, spectroscopic techniques probe the molecule at an atomic level to confirm its structure.

Expected Spectroscopic Signatures

-

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons and a broad singlet for the acidic carboxylic acid (COOH) proton. The position of the methyl signal would be influenced by the adjacent ring system.

-

¹³C NMR: Signals corresponding to each of the five unique carbon atoms are expected. The carbonyl carbon of the carboxylic acid would appear significantly downfield (>160 ppm). The carbons of the isoxazole ring and the methyl carbon would have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups: a very broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1725 cm⁻¹), and C-Br stretches in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would confirm the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M⁺ and M+2⁺) of nearly equal intensity.

Definitive Structural Elucidation: X-ray Crystallography

Principle: Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a solid-state molecule.[16] It provides unambiguous confirmation of atom connectivity, bond lengths, bond angles, and stereochemistry. For novel compounds like this compound, this technique serves as the gold standard for structural validation, which is paramount for understanding structure-activity relationships in drug design.[17]

High-Level Experimental Workflow:

-

Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound, typically through slow evaporation of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are solved and refined to yield the final molecular structure.[18]

Summary and Application Context

The are integral to its application in research and development.

-

Solubility and pKa are crucial predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa dictates the charge state of the molecule at physiological pH, which governs its ability to cross biological membranes and interact with protein targets.

-

Melting Point provides a straightforward measure of purity and stability, essential for quality control in synthesis and manufacturing.

-

Structural Confirmation by spectroscopic methods and X-ray crystallography ensures the identity and integrity of the molecular scaffold, providing the foundation for rational drug design and the development of related isoxazole-based therapeutics.[3]

This guide provides the essential theoretical framework and practical methodologies for the comprehensive characterization of this compound, empowering researchers to generate reliable and reproducible data.

References

- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. (n.d.). Benchchem.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting point determination. (n.d.).

- Melting point determination. (n.d.). SSERC.

- Experiment 1 - Melting Points. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 5-bromo-4-methylisoxazole-3-carboxylic acid 1782510-46-6 wiki. (n.d.). Guidechem.

- experiment (1) determination of melting points. (2021, September 19).

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. (2015, February 25). Lifescience Global.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.

- A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives. (n.d.). Benchchem.

- Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF. (2026, January 14). ResearchGate.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar.

- Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. (n.d.). PubMed.

- 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947. (n.d.). PubChem.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). NIH.

- 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. scribd.com [scribd.com]

- 15. web.williams.edu [web.williams.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-5-methylisoxazole-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its CAS number and structure, and outlines a plausible, detailed synthetic pathway. Furthermore, it delves into the compound's physicochemical properties, supported by predicted spectroscopic data, and explores its potential applications in drug discovery, drawing upon the established biological activities of the isoxazole scaffold. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development, providing both theoretical insights and practical guidance.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in the design of numerous biologically active compounds. Its unique electronic properties and rigid structure allow it to serve as a versatile scaffold in medicinal chemistry, often acting as a bioisostere for other functional groups, such as the carboxylic acid moiety. The incorporation of the isoxazole nucleus into molecular structures has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties[1][2]. The strategic functionalization of the isoxazole ring, as seen in this compound, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Chemical Identity and Physicochemical Properties

2.1. Core Identification

-

Compound Name: this compound

-

CAS Number: 850832-55-2[3]

-

Molecular Formula: C₅H₄BrNO₃

-

Molecular Weight: 205.99 g/mol

-

Structure:

-

SMILES: CC1=C(Br)C(=NO1)C(=O)O

-

2.2. Physicochemical Data Summary

| Property | Value/Prediction | Source/Method |

| CAS Number | 850832-55-2 | Chemical Abstracts Service |

| Molecular Formula | C₅H₄BrNO₃ | --- |

| Molecular Weight | 205.99 g/mol | --- |

| Appearance | White to off-white solid (Predicted) | General property of similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | General property of similar compounds |

| pKa | ~3-4 (Predicted for carboxylic acid) | Based on similar structures |

Proposed Synthesis Pathway

A direct, documented synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of substituted isoxazoles, primarily through the condensation of a β-ketoester with hydroxylamine[4][5].

The proposed pathway involves a three-step process, commencing with the synthesis of the isoxazole core, followed by bromination, and concluding with the hydrolysis of the ester to the target carboxylic acid.

Workflow Diagram: Proposed Synthesis of this compound

Caption: Proposed three-part synthesis of the target molecule.

Experimental Protocol

Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate (Intermediate 1)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure Ethyl 5-methylisoxazole-3-carboxylate.

Part 2: Synthesis of Ethyl 4-bromo-5-methylisoxazole-3-carboxylate (Intermediate 2)

-

Reaction Setup: Dissolve Ethyl 5-methylisoxazole-3-carboxylate (1 equivalent) in a suitable solvent like chloroform or acetic acid in a flask protected from light.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator like AIBN if necessary.

-

Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

-

Work-up and Isolation: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Part 3: Synthesis of this compound (Target Molecule)

-

Hydrolysis: Suspend Ethyl 4-bromo-5-methylisoxazole-3-carboxylate (1 equivalent) in a mixture of a strong mineral acid (e.g., 6M HCl) and an organic co-solvent like dioxane.

-

Reaction: Heat the mixture to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Isolation: Cool the reaction mixture in an ice bath. The product, being a carboxylic acid, should precipitate out of the acidic aqueous solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic peaks based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework:

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | Carboxylic acid carbonyl carbon (C=O) |

| ~160 | C5 of isoxazole ring (attached to methyl) |

| ~110-115 | C3 of isoxazole ring (attached to carboxylic acid) |

| ~100-105 | C4 of isoxazole ring (attached to bromine) |

| ~10-15 | Methyl carbon (-CH₃) |

4.3. Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show:

-

Molecular Ion Peak (M⁺): m/z at ~206 and ~208 in a 1:1 ratio, characteristic of a compound containing one bromine atom.

-

Key Fragmentation Patterns: Loss of COOH (m/z ~161/163), loss of Br (m/z ~127), and other fragments corresponding to the cleavage of the isoxazole ring.

4.4. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorptions for the functional groups present:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 1700-1725 | Strong | C=O stretch of the carboxylic acid |

| 1600-1650 | Medium | C=N stretch of the isoxazole ring |

| 1400-1450 | Medium | C-O stretch and O-H bend of the carboxylic acid |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a promising building block for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole scaffold itself is present in several marketed drugs, highlighting its clinical relevance[2][6].

Logical Flow of Application in Drug Discovery

Caption: Workflow for utilizing the title compound in drug discovery.

5.1. As a Versatile Synthon

-

Carboxylic Acid Handle: The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents. Amide coupling, in particular, is a common strategy in drug design to mimic peptide bonds and interact with biological targets.

-

Bromo Substituent for Cross-Coupling: The bromine atom at the 4-position is a key feature, enabling a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space that can be explored.

5.2. Potential Therapeutic Areas

Given the known biological activities of isoxazole derivatives, compounds derived from this compound could be investigated for:

-

Anticancer Activity: Many kinase inhibitors and other anticancer agents feature heterocyclic scaffolds. The isoxazole core can act as a template for designing new inhibitors of cancer-related signaling pathways[2].

-

Anti-inflammatory Agents: The structural similarity of the isoxazole carboxylic acid moiety to other anti-inflammatory pharmacophores suggests its potential in developing novel anti-inflammatory drugs[1].

-

Antibacterial and Antifungal Agents: The isoxazole ring is a component of several antimicrobial drugs. Novel derivatives could be synthesized and screened for activity against a range of pathogens[2][7].

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, coupled with multiple points for chemical modification, makes it an attractive starting material for the synthesis of novel compounds with the potential for a wide range of biological activities. The proposed synthetic pathway provides a practical approach for its preparation, and the predicted spectroscopic data offers a guide for its characterization. As the demand for new and effective therapeutic agents continues to grow, the exploration of compounds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Available at: [Link]

-

Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2021). National Institutes of Health. Available at: [Link]

-

Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

A few biologically active highly substituted isoxazole derivatives. (2021). ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Available at: [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (2019). Asian Journal of Research in Chemistry. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

-

Ethyl 5-bromo-4-methylisoxazole-3-carboxylate. (n.d.). MySkinRecipes. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Available at: [Link]

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

-

5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. Available at: [Link]

-

5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. (n.d.). PubChem. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2021). MDPI. Available at: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). National Institutes of Health. Available at: [Link]

-

Mass Spec 3e Carboxylic Acids. (2020). YouTube. Available at: [Link]

-

5-chloro-4-methylisoxazole-3-carboxylic acid (C5H4ClNO3). (n.d.). PubChemLite. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Available at: [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 850832-55-2 [chemicalbook.com]

- 4. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids [organic-chemistry.org]

- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-methylisoxazole-3-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, 4-Bromo-5-methylisoxazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this molecule.

Introduction: The Significance of Isoxazoles and Precise Characterization

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] These five-membered heterocycles, containing adjacent nitrogen and oxygen atoms, are found in a variety of drugs, including the COX-2 inhibitor valdecoxib and certain beta-lactamase-resistant antibiotics.[3] The specific substitution pattern on the isoxazole ring dictates its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through modern spectroscopic methods is a critical step in the synthesis and development of new isoxazole-containing entities.

This compound is a substituted isoxazole with potential as a building block in the synthesis of more complex molecules. Its bromine atom offers a site for further functionalization via cross-coupling reactions, the methyl group influences its lipophilicity and steric profile, and the carboxylic acid provides a handle for amide bond formation or other derivatizations. Accurate and comprehensive spectroscopic data is paramount to confirm its identity and purity.

This guide will detail the expected spectroscopic data for this compound and provide the underlying scientific principles for the interpretation of these data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~12-13 | Broad Singlet | 1H | -COOH |

Interpretation and Rationale:

-

Methyl Protons (-CH₃): The methyl group at the C5 position is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin coupling.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, generally between 12 and 13 ppm.[4] The broadness of this peak is due to hydrogen bonding and chemical exchange with residual water in the solvent.[4] Its integration value of 1H confirms the presence of a single acidic proton. The exact chemical shift is dependent on concentration and the solvent used.[4]

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is typically used to simplify the spectrum, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~10-15 | -CH₃ |

| ~100-110 | C4-Br |

| ~155-165 | C3-COOH |

| ~160-170 | C=O |

| ~170-180 | C5-CH₃ |

Interpretation and Rationale:

-

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to have the most upfield chemical shift, typically in the range of 10-15 ppm.

-

Brominated Carbon (C4): The C4 carbon, directly attached to the electronegative bromine atom, will be significantly deshielded and is predicted to appear around 100-110 ppm.

-

Isoxazole Ring Carbons (C3 and C5): The C3 and C5 carbons of the isoxazole ring are part of a heteroaromatic system and will have chemical shifts in the downfield region. The C3 carbon, attached to the electron-withdrawing carboxylic acid group, is expected around 155-165 ppm. The C5 carbon, bonded to the methyl group, is anticipated to be in a similar region, around 170-180 ppm.

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid carbonyl group is highly deshielded and will be found in the far downfield region of the spectrum, typically between 160 and 170 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700-1725 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~900-960 | Medium, Broad | O-H bend (out-of-plane) |

| Below 1000 | Medium-Weak | C-Br stretch |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which typically spans from 2500 to 3300 cm⁻¹.[4][5][6][7] This broadening is a result of extensive intermolecular hydrogen bonding.[6][7]

-

C=O Stretch: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[5][6]

-

C=N and C-O Stretches: The isoxazole ring will exhibit a C=N stretching vibration around 1600 cm⁻¹. The C-O stretch of the carboxylic acid will appear as a strong band in the 1200-1300 cm⁻¹ region.[7]

-

Other Vibrations: The bending vibration of the methyl C-H bonds will be visible around 1450 cm⁻¹. A broad O-H bend is also characteristic of carboxylic acid dimers and appears around 900-960 cm⁻¹.[7] The C-Br stretch will be found in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like carboxylic acids and would likely be performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. Electron Ionization (EI) is a higher-energy technique that would provide more fragmentation information.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 221/223 | Moderate | [M]⁺ (Molecular ion) |

| 203/205 | Low | [M - H₂O]⁺ |

| 176/178 | High | [M - COOH]⁺ |

| 97 | High | [M - Br - COOH]⁺ |

| 45 | High | [COOH]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to appear as a doublet at m/z 221 and 223, with a roughly 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.

-

Key Fragmentation Pathways:

-

Loss of Water: A minor fragmentation pathway could involve the loss of a water molecule (18 Da) from the molecular ion, giving rise to peaks at m/z 203/205.

-

Loss of Carboxyl Radical: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a prominent fragment at m/z 176/178.

-

Further Fragmentation: The fragment at m/z 176/178 could further lose a bromine radical (79/81 Da) to produce a fragment at m/z 97.

-

Carboxyl Cation: A peak at m/z 45, corresponding to the [COOH]⁺ cation, is also highly characteristic of carboxylic acids.

-

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on established principles of chemical structure and spectroscopy, serve as a robust reference for researchers working with this compound and its derivatives. The consistency of experimentally obtained data with these predictions would provide high confidence in the structural assignment and purity of the synthesized material.

References

-

ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

-

ResearchGate. (2021). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

-

MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available at: [Link]

-

ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-methyl carbazol-3-carboxylic acid, b poly.... Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methylisoxazole-3-carboxylic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-5-methylisoxazole-3-carboxylic acid in various organic solvents. This document is intended for researchers, scientists, and drug development professionals. It delves into the physicochemical properties of the compound, theoretical considerations of solubility, and provides detailed, field-proven experimental protocols for accurate solubility measurement. The methodologies are presented with a focus on scientific integrity, ensuring a self-validating system for generating reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a drug to be absorbed, it must first be in solution at the site of absorption. Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of compounds exhibiting this undesirable characteristic. A thorough understanding and accurate measurement of an API's solubility in a range of solvents are therefore paramount during pre-formulation and formulation development. This guide focuses on this compound, a heterocyclic compound with potential applications in medicinal chemistry, providing a detailed roadmap for its solubility characterization.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 850832-55-2 | [1], [2], [3] |

| Molecular Formula | C₅H₄BrNO₃ | [1] |

| Molecular Weight | 205.99 g/mol | [1] |

| Predicted Boiling Point | 351.3 °C | [1] |

| Melting Point | Not reported. Experimental determination is recommended. | N/A |

| pKa | Not reported. Prediction recommended (see Section 3.2). | N/A |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| SMILES | CC1=C(Br)C(=NO1)C(=O)O | [1] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention).[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid and the solution phase. This equilibrium is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure.

The "Like Dissolves Like" Principle

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid, isoxazole ring) and non-polar (bromo and methyl groups) characteristics. Therefore, its solubility will be a balance of these competing factors.

Impact of Physicochemical Properties on Solubility

-

Melting Point: The melting point is an indicator of the crystal lattice energy of the solid. A higher melting point generally corresponds to a stronger crystal lattice, which requires more energy to disrupt, often leading to lower solubility. Experimental determination of the melting point is highly recommended.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the isoxazole ring can also act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules will significantly enhance solubility in protic solvents like alcohols.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the separation of the solid and liquid phases and quantification of the dissolved compound.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The exact amount should be recorded.

-

Pipette a precise volume (e.g., 1 mL) of the desired organic solvent into each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the same solvent used for the solubility determination.

-

Analyze the diluted samples using a validated analytical method (see Section 5) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical method and the dilution factor, calculate the concentration of the saturated solution. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for this purpose.

HPLC-UV Method

Rationale: Reversed-phase HPLC is well-suited for separating and quantifying organic molecules like this compound. The isoxazole ring and the carboxylic acid group are chromophores that absorb UV light, allowing for sensitive detection.

Table 2: Recommended HPLC-UV Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier. Formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape. The exact ratio should be optimized for optimal retention and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | ~220-260 nm (To be determined by UV scan) | Isoxazole derivatives typically show UV absorbance in this range.[5] An initial UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax). |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Standard Preparation | In the mobile phase or a compatible solvent. | Ensures compatibility with the HPLC system. |

UV-Vis Spectrophotometry

For a rapid, high-throughput screening of solubility, direct UV-Vis spectrophotometry can be employed, provided that the solvent does not have significant absorbance at the λmax of the analyte.

Protocol:

-

Determine the λmax of this compound in each solvent of interest.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

After the shake-flask procedure and phase separation, dilute the filtrate to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate and determine the concentration from the calibration curve.

Data Interpretation and Reporting

The solubility data should be presented in a clear and concise manner, typically in a tabular format.

Table 3: Example Solubility Data Table

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Heptane | 0.1 | 25 | Experimental Value | Calculated Value |

The relationship between solvent polarity and solubility should be analyzed. A plot of solubility versus the solvent polarity index can provide valuable insights into the dissolution mechanism.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By combining a thorough understanding of the compound's physicochemical properties with the gold-standard shake-flask method and a validated HPLC-UV analytical technique, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies and advancing the development of new chemical entities.

References

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Khan, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 850832-55-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 850832-55-2 [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of isoxazole derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of Isoxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic profiles—have established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, leading to a wide spectrum of therapeutic agents.[3][4]

From the β-lactamase-resistant penicillins that revolutionized antibacterial therapy to the selective COX-2 inhibitors that redefined anti-inflammatory treatment, the isoxazole moiety is integral to numerous clinically successful drugs.[3][5] This guide provides an in-depth exploration of the multifaceted applications of isoxazole derivatives across key therapeutic areas. We will dissect the causal mechanisms of action, present detailed experimental workflows, and analyze the critical structure-activity relationships (SAR) that govern the efficacy of these remarkable compounds. This document is intended for drug discovery professionals, offering not just a review of the field but a practical synthesis of field-proven insights and methodologies.

Part 1: Anti-inflammatory and Immunomodulatory Applications

Isoxazole derivatives have made a profound impact on the treatment of inflammatory and autoimmune diseases. Their success stems from the ability to selectively target key enzymes in inflammatory cascades, offering improved safety profiles over older, non-selective agents.

Selective COX-2 Inhibition: A Paradigm Shift in Anti-inflammatory Therapy

The discovery that cyclooxygenase (COX) exists as two isoforms—constitutively expressed COX-1 (vital for gastric protection and platelet function) and inducible COX-2 (upregulated at sites of inflammation)—opened the door for designing selective inhibitors.[6] This selectivity minimizes the gastrointestinal side effects common to non-selective NSAIDs.[7] Isoxazole-containing drugs like Valdecoxib and Celecoxib became prominent examples of this class.[8][9]

The mechanism hinges on blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] The sulfonamide side chain of celecoxib, for instance, binds to a hydrophilic pocket near the active site of COX-2, a feature not present in COX-1, which accounts for its selectivity.[7]

Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole derivatives.

Caption: Mechanism of action for isoxazole-based selective COX-2 inhibitors.

Quantitative Data: Selectivity of Isoxazole-based COX-2 Inhibitors

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | 5.0 | 0.005 | 1000 |

| Celecoxib | 15.0 | 0.04 | 375 |

| Ibuprofen | 13.0 | 344.0 | 0.04 (Non-selective) |

| Note: Data compiled from various pharmacological studies. Lower IC₅₀ indicates higher potency. A higher selectivity index indicates greater selectivity for COX-2. |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid and psoriatic arthritis.[11] Upon oral administration, its isoxazole ring is opened to form the active metabolite, teriflunomide.[11] This metabolite is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[12][13]

Activated lymphocytes, which drive autoimmune responses, must expand their pyrimidine pool to support proliferation and cannot rely solely on salvage pathways.[14] By blocking de novo synthesis, leflunomide effectively halts the proliferation of these rapidly dividing immune cells, thereby exerting its immunomodulatory effect.[13][15]

Signaling Pathway: Leflunomide's Mechanism of Action

Caption: Leflunomide inhibits lymphocyte proliferation via DHODH blockade.

Part 2: Anticancer Applications

The structural versatility of the isoxazole ring allows for interaction with a wide array of biological targets implicated in cancer, making it a valuable scaffold in oncology drug discovery.[1][16] Derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling proteins.[17][18]

Multifaceted Mechanisms of Action in Oncology

Unlike therapies that target a single pathway, isoxazole derivatives often exhibit pleiotropic effects, which can be advantageous in overcoming drug resistance. Key mechanisms include:

-

Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins like the Bcl-2 family.[18][19]

-

Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

-

Kinase Inhibition: The isoxazole scaffold can be functionalized to target various protein kinases that are often dysregulated in cancer, interfering with signal transduction pathways that control cell growth and proliferation.[17]

-

Aromatase Inhibition: In hormone-dependent cancers like breast cancer, isoxazole derivatives have been developed to inhibit aromatase, the enzyme responsible for estrogen synthesis.[16][18]

Logical Diagram: Overview of Anticancer Mechanisms

Caption: Diverse mechanisms of action for isoxazole-based anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an isoxazole derivative against a specific cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test isoxazole derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include control wells with medium only (blank) and medium with 0.5% DMSO (vehicle control). Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Part 3: Antimicrobial Applications

The isoxazole ring is a key component in several classes of clinically important antimicrobial agents, prized for its ability to confer stability and modulate activity.

β-Lactamase-Resistant Penicillins

The development of isoxazolyl penicillins, such as Cloxacillin and Dicloxacillin, was a direct response to the emergence of penicillin-resistant bacteria, particularly Staphylococcus aureus, which produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of standard penicillins, rendering them inactive.

The bulky isoxazole side chain provides steric hindrance, effectively shielding the β-lactam ring from enzymatic degradation by β-lactamases.[5] This allows the drug to reach and inhibit the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.

Folic Acid Synthesis Inhibition

Sulfamethoxazole is an isoxazole-containing sulfonamide antibiotic that is often used in combination with trimethoprim. It functions as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[20] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Because mammalian cells obtain folic acid from their diet and do not synthesize it via the DHPS pathway, this mechanism provides selective toxicity against bacteria.

Pathway Diagram: Inhibition of Bacterial Folic Acid Synthesis

Caption: Sulfamethoxazole blocks the bacterial folic acid synthesis pathway.

Data Table: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Organism | Activity (MIC, μg/mL) |

| Cloxacillin | S. aureus (β-lactamase +) | 0.25 - 0.5 |

| Dicloxacillin | S. aureus (β-lactamase +) | 0.12 - 0.25 |

| Sulfamethoxazole | E. coli | 1 - 64 |

| Compound 2f¹ | S. aureus | 6.25 |

| Compound 2f¹ | C. albicans | 12.5 |

| ¹Data from a study on novel isoxazole derivatives. MIC = Minimum Inhibitory Concentration. |

Part 4: Synthetic Strategies and Future Perspectives

The broad utility of isoxazoles is underpinned by robust and versatile synthetic chemistry that allows for precise control over substitution patterns.

Core Synthetic Workflow

A common and effective strategy for synthesizing 3,5-disubstituted isoxazoles involves a two-step process starting with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.[21][22]

Workflow Diagram: General Synthesis of Isoxazoles

Caption: A common workflow for the synthesis and evaluation of isoxazole derivatives.

Experimental Protocol: Synthesis of a 3,5-Diphenylisoxazole Derivative

Objective: To synthesize 3-(4-chlorophenyl)-5-phenylisoxazole via chalcone formation and subsequent cyclization.

Methodology:

-

Chalcone Synthesis (Step 1):

-

In a flask, dissolve 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

-

Slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL water) dropwise while stirring the mixture in an ice bath.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid (the chalcone) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.

-

-

Isoxazole Synthesis (Step 2):

-

Dissolve the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL).

-

Add a base, such as sodium acetate or potassium hydroxide (10 mmol), to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After cooling, pour the mixture into crushed ice.

-

Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to obtain the pure 3-(4-chlorophenyl)-5-phenylisoxazole.

-

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Future Perspectives

The future of isoxazole-based drug discovery is bright, with several emerging trends.[1][23] The development of multi-target therapies, where a single isoxazole derivative is designed to interact with multiple nodes in a disease pathway, holds promise for treating complex conditions like cancer and neurodegenerative disorders.[4][24] Furthermore, the application of computational chemistry and machine learning is accelerating the design of isoxazole derivatives with optimized potency and pharmacokinetic profiles.[2] As our understanding of disease biology deepens, the versatility of the isoxazole scaffold ensures it will remain a vital tool in the arsenal of medicinal chemists for years to come.

References

- Mechanism of action for leflunomide in rheumatoid arthritis - PubMed - NIH. (n.d.).

-

Valdecoxib - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 17, 2026, from [Link]

-

Valdecoxib: a review of its use in the management of osteoarthritis, rheumatoid arthritis, dysmenorrhoea and acute pain - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Leflunomide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Retrieved January 17, 2026, from [Link]

-

Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Full article: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Retrieved January 17, 2026, from [Link]

-

Valdecoxib, a COX-2-specific Inhibitor, Is an Efficacious, Opioid-Sparing Analgesic in Patients Undergoing Hip Arthroplasty - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]

-